Tetraammonium ((propylimino)bis(methylene))diphosphonate
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Overview
Description
Tetraammonium ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . It is also known by its IUPAC name, azane; [phosphonomethyl (propyl)amino]methylphosphonic acid. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tetraammonium ((propylimino)bis(methylene))diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction typically proceeds as follows:
Reactants: Propylamine, formaldehyde, and phosphorous acid.
Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Tetraammonium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents depending on the desired reaction . Major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates .
Scientific Research Applications
Tetraammonium ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tetraammonium ((propylimino)bis(methylene))diphosphonate exerts its effects involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes . This chelation process involves the coordination of the phosphonate groups with the metal ions, effectively blocking the active sites of the enzymes .
Comparison with Similar Compounds
Tetraammonium ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Similar to EDTA, NTA is also a chelating agent, but it is less effective in forming stable complexes with metal ions compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows for the formation of highly stable metal complexes, making it particularly useful in applications requiring strong metal ion sequestration .
Properties
CAS No. |
94202-03-6 |
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Molecular Formula |
C5H27N5O6P2 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
InChI Key |
APOYRUSWICBRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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